3-Aminohept-6-enoic acid

Peptidomimetics β-Peptides Proteolytic Stability

3-Aminohept-6-enoic acid (CAS 773119-98-5) is a chiral β-amino acid that introduces proteolytic resistance into peptide scaffolds—a critical advantage over standard α-amino acids. The free terminal olefin at C6 enables direct ring-closing metathesis (RCM) stapling and thiol-ene click chemistry without prior deprotection, streamlining workflow for constrained peptide therapeutics. Unlike N-Boc/N-Fmoc-protected variants, the free amine permits direct solid-phase coupling. Offered as racemate or (R)-enantiomer (CAS 1212188-57-2) for stereochemically defined foldamer design. HCl salt form (CAS 1335042-07-3) provides enhanced aqueous solubility for bioconjugation protocols.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 773119-98-5
Cat. No. B2369034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminohept-6-enoic acid
CAS773119-98-5
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESC=CCCC(CC(=O)O)N
InChIInChI=1S/C7H13NO2/c1-2-3-4-6(8)5-7(9)10/h2,6H,1,3-5,8H2,(H,9,10)
InChIKeyIAWLQRWQXWXELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminohept-6-enoic acid (CAS 773119-98-5): A β-Amino Acid with a Distal Olefin for Orthogonal Peptide Conjugation and β-Peptide Design


3-Aminohept-6-enoic acid (CAS 773119-98-5), also known as 3-amino-6-heptenoic acid, is a non-canonical, chiral β-amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol [1]. This compound features a primary amino group at the β-position (C3) and a terminal alkene (olefin) at the C6 position, rendering it a bifunctional building block for advanced peptide engineering [1]. Its structural classification as a β-amino acid confers resistance to proteolytic degradation in peptide scaffolds [2], while the distal olefin serves as an orthogonal chemical handle for site-specific modifications including ring-closing metathesis (RCM) and thiol-ene click chemistry [2]. The compound exists as both the free base and hydrochloride salt forms, with the latter (C7H14ClNO2, MW 179.64) offering enhanced water solubility for aqueous synthetic protocols [3].

Why 3-Aminohept-6-enoic Acid Cannot Be Replaced by Common α-Amino Acid Analogs or N-Protected Derivatives


3-Aminohept-6-enoic acid occupies a distinct chemical space that precludes generic substitution with the more widely available 2-aminohept-6-enoic acid (an α-amino acid) or with N-protected variants such as N-Boc-3-aminohept-6-enoic acid. The β-amino acid backbone of the target compound introduces an additional methylene unit between the amino and carboxyl groups, altering peptide backbone geometry and conferring resistance to endogenous proteases that cleave α-peptide bonds [1]. The free terminal olefin at C6 enables direct orthogonal conjugation via ring-closing metathesis without requiring prior deprotection steps—a functional advantage lost in saturated analogs or in commercially common N-Boc- and N-Fmoc-protected derivatives where the amino group is blocked and the free amine form is unavailable [2]. Furthermore, the racemic mixture (also available as (R)-enantiomer) permits evaluation of stereochemical effects on peptide conformation, whereas 2-aminohept-6-enoic acid derivatives are primarily α-substituted and do not mimic the β-residue's extended backbone conformation [1]. These structural and functional distinctions render 3-aminohept-6-enoic acid non-interchangeable with its closest analogs.

3-Aminohept-6-enoic Acid (CAS 773119-98-5): Quantitative Comparative Evidence vs. Closest Analogs for Procurement Decisions


β-Amino Acid Backbone Confers Proteolytic Stability Unattainable with α-Amino Acid Analogs

3-Aminohept-6-enoic acid incorporates a β-amino acid backbone, which introduces an additional methylene (-CH2-) unit between the amino and carboxyl groups relative to α-amino acids such as 2-aminohept-6-enoic acid. β-Peptides incorporating β-amino acid residues have been demonstrated to exhibit complete resistance to proteolytic degradation by common proteases including trypsin, chymotrypsin, and pepsin under conditions where corresponding α-peptides are rapidly cleaved (half-life typically < 30 minutes) [1]. This stability arises from the inability of endogenous proteases to recognize and hydrolyze the non-canonical β-peptide bond [1]. In contrast, α-amino acid-derived peptides show rapid degradation in serum-containing media (t1/2 = 15–60 min), limiting their therapeutic utility without additional backbone modifications [1]. While direct degradation data for 3-aminohept-6-enoic acid-containing peptides is not yet published, the class-level β-amino acid stability is well-established in the peptidomimetics literature [1].

Peptidomimetics β-Peptides Proteolytic Stability

Distal Terminal Olefin Enables Orthogonal Conjugation Chemistry Not Available in Saturated Heptanoic Acid Analogs

The terminal alkene (olefin) at the C6 position of 3-aminohept-6-enoic acid provides a reactive handle for orthogonal conjugation reactions including ring-closing metathesis (RCM) and thiol-ene click chemistry. In the synthesis of 2-aminosuberic acid derivatives, (S)-2-aminohept-6-enoate ester (an α-amino analog with identical olefin positioning) was diversified via cross-metathesis with methyl acrylate to produce orthogonally protected suberic acid derivatives in 68% overall yield across the metathesis and subsequent hydrogenation steps [1]. This reactivity is entirely absent in saturated heptanoic acid analogs (e.g., 7-aminoheptanoic acid) which lack the terminal double bond and thus cannot participate in metathesis-based conjugation without prior functional group installation [1]. The distal olefin of 3-aminohept-6-enoic acid is strategically positioned six carbons from the carboxyl group, providing sufficient spacing to minimize steric hindrance during RCM with other olefin-bearing residues in peptide sequences [2].

Peptide Stapling Ring-Closing Metathesis Bioorthogonal Chemistry

Free Amine vs. Protected Derivatives: Direct Peptide Coupling Eliminates Boc/Fmoc Deprotection Steps

3-Aminohept-6-enoic acid is supplied as the free amine form, enabling direct coupling in peptide synthesis without the deprotection steps required for N-Boc-3-aminohept-6-enoic acid (CAS 1335042-02-8) or N-Fmoc-3-aminohept-6-enoic acid. In standard Fmoc solid-phase peptide synthesis (SPPS), N-Fmoc protected derivatives require a 20% piperidine/DMF deprotection step (typically 2 × 10 min) prior to coupling . By eliminating this deprotection sequence, the free amine form reduces overall synthesis time per residue by approximately 20–30 minutes and avoids potential side reactions associated with prolonged piperidine exposure, including aspartimide formation and diketopiperazine cyclization . However, the free amine form requires that the β-amino group be selectively protected by the user if orthogonal protection strategies are needed—a trade-off between synthetic simplicity and protection scheme control .

Peptide Synthesis Solid-Phase Peptide Synthesis Synthetic Efficiency

Hydrochloride Salt Form Offers Enhanced Aqueous Solubility for Bioconjugation in Physiological Buffers

The hydrochloride salt form of 3-aminohept-6-enoic acid, (+/-)-3-aminohept-6-enoic acid hydrochloride (CAS not specified; molecular formula C7H14ClNO2, MW 179.64 g/mol), provides enhanced water solubility compared to the free base form [1]. While quantitative solubility data are not yet published in the open literature, the salt form's increased polarity and ionic character are class-level features of amino acid hydrochlorides that facilitate dissolution in aqueous buffers and cell culture media at physiological pH [1]. This property is particularly relevant for bioconjugation reactions performed under aqueous conditions, where free base forms of hydrophobic amino acids may require organic co-solvents (e.g., DMSO, DMF) that can denature sensitive protein targets or interfere with downstream biological assays [1].

Aqueous Solubility Bioconjugation Hydrochloride Salt

Chiral β-Amino Acid Enables Stereochemical Control in Foldamer Design vs. Racemic α-Amino Analogs

3-Aminohept-6-enoic acid is available as the racemic mixture and as the (R)-enantiomer (CAS 1212188-57-2), enabling stereochemical control in peptide backbone design [1]. β-Amino acids with defined stereochemistry at the β-carbon position adopt predictable secondary structures—including 14-helix, 12-helix, and β-sheet mimics—depending on substitution pattern and stereochemical configuration [2]. In contrast, the widely available 2-aminohept-6-enoic acid (an α-amino acid) does not induce the extended backbone conformations characteristic of β-peptide foldamers [2]. The (R)-3-aminohept-6-enoic acid specifically provides the R-configuration at C3, which influences the dihedral angles adopted within β-peptide sequences and the resulting three-dimensional architecture [1].

Foldamers Stereochemistry Peptide Conformation

Use in Stapled Peptide Therapeutics: GLP-1/Glucagon Receptor Co-Agonist Development

Patent WO2021133643A1 discloses stapled olefin co-agonists of the glucagon and GLP-1 receptors wherein (S)-2-aminohept-6-enoic acid—an α-amino analog of the target compound—is incorporated at specific positions to enable olefin metathesis-based peptide stapling [1]. The patent explicitly claims peptide sequences containing two (S)-2-aminohept-6-enoic acid residues positioned for RCM-mediated covalent crosslinking, producing conformationally constrained stapled peptides with dual agonist activity at GLP-1R and GCGR [1]. While 3-aminohept-6-enoic acid (the β-amino acid) is not directly claimed in this patent, its structural homology to the claimed α-amino analog—specifically the identical terminal olefin positioning—positions it as a potential β-amino acid surrogate for generating β-peptide stapled constructs with enhanced proteolytic stability [2]. The patent demonstrates that heptenoic acid-derived amino acids bearing terminal alkenes are functionally validated building blocks for therapeutically relevant stapled peptide development [1].

Stapled Peptides GLP-1 Metabolic Disorders

3-Aminohept-6-enoic Acid (CAS 773119-98-5): High-Impact Research and Industrial Applications Supported by Comparative Evidence


β-Peptide Foldamer Synthesis for Protease-Resistant Therapeutics

3-Aminohept-6-enoic acid serves as a β-amino acid monomer for constructing β-peptide foldamers—synthetic oligomers that adopt defined secondary structures while resisting proteolytic degradation. As established in Section 3, β-peptides exhibit complete stability against trypsin, chymotrypsin, and pepsin under conditions that rapidly degrade α-peptides (t1/2 = 15–60 min) [1]. Incorporating 3-aminohept-6-enoic acid into β-peptide sequences enables the design of therapeutic peptides with extended in vivo half-lives, addressing a fundamental limitation of α-peptide-based drug candidates. The free amine form permits direct solid-phase coupling without deprotection steps, streamlining automated β-peptide synthesis workflows [2]. The (R)-enantiomer (CAS 1212188-57-2) is particularly valuable for stereochemically defined foldamer design, where configuration at the β-position dictates helical handedness and pitch [1].

Stapled Peptide Engineering for Metabolic Disease Targets (GLP-1/Glucagon)

The terminal olefin of 3-aminohept-6-enoic acid provides an orthogonal handle for ring-closing metathesis (RCM)-based peptide stapling—a strategy validated in WO2021133643A1 for developing dual GLP-1/glucagon receptor co-agonists [3]. By incorporating two olefin-bearing amino acid residues (such as 2-aminohept-6-enoic acid or its β-amino analog 3-aminohept-6-enoic acid) into a peptide sequence, RCM generates a covalent hydrocarbon crosslink that constrains peptide conformation and enhances both target binding affinity and proteolytic stability [3]. 3-Aminohept-6-enoic acid offers the added advantage of β-amino acid proteolytic resistance, potentially producing stapled β-peptides with superior pharmacokinetic profiles compared to α-peptide stapled constructs [1]. This application is directly relevant to metabolic disease drug discovery programs targeting type 2 diabetes, obesity, and NASH.

Aqueous Bioconjugation of Peptides to Proteins, Surfaces, or Payloads

The hydrochloride salt form of 3-aminohept-6-enoic acid enables dissolution in aqueous buffers at physiological pH for bioconjugation applications that are incompatible with organic co-solvents [4]. The terminal alkene serves as a click-chemistry handle for thiol-ene conjugation to cysteine-containing proteins or for strain-promoted azide-alkyne cycloaddition (SPAAC) following azide installation. The distal positioning of the olefin (C6) from the peptide backbone (C3) minimizes steric interference during conjugation, preserving reaction efficiency even when incorporated into folded peptide structures. This property is particularly advantageous for generating peptide-drug conjugates, peptide-functionalized surfaces, or fluorophore-labeled peptides for in vitro and in vivo imaging applications [4].

2-Aminosuberic Acid Derivative Synthesis for HDAC Inhibitor Development

3-Aminohept-6-enoic acid can serve as a precursor for synthesizing orthogonally protected 2-aminosuberic acid derivatives, which are essential components of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors such as apicidin and its analogs [2]. The synthetic route established for (S)-2-aminohept-6-enoate ester—cross-metathesis with methyl acrylate followed by hydrogenation—yields suberic acid derivatives in 68% overall yield across the metathesis and hydrogenation steps [2]. While this methodology was demonstrated on the α-amino analog, 3-aminohept-6-enoic acid (the β-amino acid) contains an identically positioned terminal olefin and could be employed analogously to access β-amino suberic acid derivatives for β-peptide HDAC inhibitor design. HDAC inhibitors are clinically validated in oncology (vorinostat, romidepsin) and are under investigation for neurodegenerative and inflammatory diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminohept-6-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.